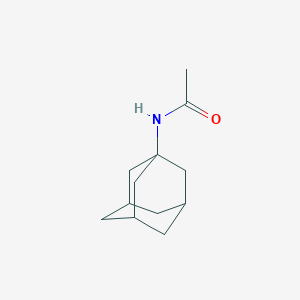

1-Acetamidoadamantane

Description

Historical Context of Adamantane (B196018) Chemistry

The journey of adamantane began not in a flask, but as a theoretical concept. In 1924, H. Decker first proposed the existence of this unique C₁₀H₁₆ hydrocarbon, which he named "decaterpene". wikipedia.orgnih.gov It wasn't until 1933 that Czech chemists S. Landa and V. Machacek successfully isolated adamantane from petroleum, confirming its natural occurrence, albeit in minute quantities. wikipedia.orgworldscientific.comacs.org The low natural abundance spurred efforts in chemical synthesis. While early attempts were made, the first successful laboratory synthesis was achieved by Vladimir Prelog in 1941. wikipedia.orgworldscientific.comworldscientific.com A significant breakthrough came in 1957 when Paul von Ragué Schleyer developed a more efficient synthesis method involving a Lewis acid-promoted rearrangement, which made adamantane and its derivatives more accessible for research. nih.govpublish.csiro.au This increased availability was a pivotal moment, launching a dedicated field of chemistry focused on polyhedral organic compounds. wikipedia.org

Significance of Adamantane Core Structures in Medicinal and Material Sciences

The adamantane cage is more than a chemical curiosity; its distinct properties make it a valuable building block in both medicine and materials science. worldscientific.com The name "adamantane" itself is derived from the Greek word for diamond, alluding to the identical spatial arrangement of its carbon atoms to that of a diamond crystal. wikipedia.org This structure imparts exceptional rigidity, thermal stability, and a well-defined three-dimensional shape. wikipedia.orgworldscientific.comontosight.ai

In medicinal chemistry , the adamantane moiety is prized for its lipophilicity—its ability to dissolve in fats, oils, and lipids. nih.govpublish.csiro.au This property can improve a drug's ability to cross cell membranes and the blood-brain barrier. researchgate.net The rigid framework also serves as a robust scaffold, allowing for the precise positioning of functional groups to interact with biological targets like receptors and enzymes. publish.csiro.aunih.gov This has led to the development of several successful drugs, including antivirals like Amantadine (B194251) and drugs for neurological disorders like Memantine (B1676192). wikipedia.orgnih.gov The incorporation of the adamantane group can enhance the stability and pharmacokinetic properties of molecules. nih.govpensoft.net

Overview of 1-Acetamidoadamantane's Position within Adamantane Research

Within the vast family of adamantane derivatives, this compound holds a significant position as a key synthetic intermediate and a subject of research in its own right. chemimpex.comgoogle.com Also known as N-(1-adamantyl)acetamide, this compound features an acetamido group (-NHCOCH₃) attached to one of the four equivalent bridgehead positions of the adamantane core. chemimpex.comnih.gov

This compound serves as a crucial stepping stone in the synthesis of other important adamantane derivatives. google.com For instance, the removal of the acetyl group from this compound yields 1-aminoadamantane (Amantadine), a well-known pharmaceutical agent. google.com Its utility extends as a building block for more complex molecules in the pursuit of new drug candidates, particularly in the areas of antiviral and anticancer research. chemimpex.com

In material science, this compound is utilized in the creation of specialized polymers and nanocomposites, where its structure contributes to enhanced mechanical and thermal properties. chemimpex.com Furthermore, it finds application in biochemical research as a ligand in assays to study enzyme interactions and protein binding. chemimpex.com The compound's stability and defined structure make it a versatile tool for chemists and material scientists aiming to design novel and functional molecules. chemimpex.com

| Property | Value |

| CAS Number | 880-52-4 |

| Molecular Formula | C₁₂H₁₉NO |

| Molecular Weight | 193.29 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 146-152 °C |

| Synonyms | N-(1-adamantyl)acetamide, 1-Adamantylacetamide |

Table 1: Physicochemical Properties of this compound. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

N-(1-adamantyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-8(14)13-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVXYGJCDZPKGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061255 | |

| Record name | Acetamide, N-tricyclo[3.3.1.13,7]dec-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880-52-4 | |

| Record name | 1-Acetamidoadamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=880-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Adamantylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetamidoadamantane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-tricyclo[3.3.1.13,7]dec-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-tricyclo[3.3.1.13,7]dec-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tricyclo[3.3.1.13,7]dec-1-ylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ADAMANTYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5283Y1VOII | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Acetamidoadamantane

Classical Synthetic Routes

Traditional methods for synthesizing 1-acetamidoadamantane have been refined over the years, offering reliable and relatively high-yield pathways to this important compound.

The Ritter reaction is a cornerstone in the synthesis of N-substituted amides and has been extensively applied to the adamantane (B196018) framework. researchgate.netorganic-chemistry.org This reaction typically involves the generation of a stable carbocation, which then reacts with a nitrile, followed by hydrolysis to yield the amide. researchgate.netorganic-chemistry.org

A common approach involves the reaction of 1-halogenated adamantanes, such as 1-bromoadamantane (B121549), with acetamide (B32628). For instance, heating 1-bromoadamantane with acetamide in the presence of concentrated sulfuric acid at elevated temperatures (around 125 °C) produces this compound. ijpsr.com Optimization of this reaction has shown that a molar ratio of 10:6:1 for acetamide, sulfuric acid, and 1-bromoadamantane, respectively, at 125 °C for 3.5 hours can lead to a yield of 86.85%. ijpsr.com Another method involves reacting 1-bromo or 1-chloroadamantane (B1585529) with acetamide at higher temperatures (170-220 °C) for a short duration of 15 minutes, without the need for trifluoroacetic acid. google.com

1-Adamantanol (B105290) serves as an excellent precursor for generating the 1-adamantyl cation in the presence of a strong acid. The subsequent reaction with acetonitrile (B52724) under Ritter conditions is a high-yielding route to this compound. For example, the reaction of 1-adamantanol with an excess of acetonitrile in the presence of trifluoromethanesulfonic anhydride, followed by hydrolysis, can yield up to 98% of the desired product. google.com Similarly, using trifluoroacetic acid as the catalyst with 1-adamantanol and acetonitrile can result in an 85% yield. google.com Manganese compounds and complexes have also been shown to effectively catalyze the Ritter reaction between 1-hydroxyadamantane and organic nitriles in an aqueous environment, producing N-(adamantan-1-yl)amides in yields of 75–100%. researchgate.net

The direct amidation of haloadamantanes with acetonitrile is another effective synthetic strategy. The reaction of 1-bromoadamantane with acetonitrile in the presence of concentrated sulfuric acid is a well-documented method. lookchem.com This reaction proceeds via the formation of the 1-adamantyl cation, which is then trapped by acetonitrile. This method has been reported to yield N-(1-adamantyl)acetamide in 90% yield. google.com The use of nitronium tetrafluoroborate (B81430) can also facilitate the reaction of various adamantyl halides (Cl, Br, I, F) with acetonitrile. google.com Additionally, the amidation of haloadamantanes with acetonitrile can be carried out in the presence of glacial acetic acid and concentrated sulfuric acid. google.com

Table 1: Comparison of Classical Synthetic Routes for this compound

| Starting Material | Reagents | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Bromoadamantane | Acetamide | H₂SO₄, 125 °C, 3.5 h | 86.85 | ijpsr.com |

| 1-Bromo/1-Chloroadamantane | Acetamide | 170-220 °C, 15 min | - | google.com |

| 1-Adamantanol | Acetonitrile | (CF₃CO)₂O, CH₂Cl₂ | 98 | google.com |

| 1-Adamantanol | Acetonitrile | CF₃COOH | 85 | google.com |

| 1-Hydroxyadamantane | Acetonitrile | MnCl₂, MnBr₂, etc., 100-130 °C | 75-100 | researchgate.net |

| 1-Bromoadamantane | Acetonitrile | H₂SO₄ | 90 | lookchem.comgoogle.com |

| Adamantyl Halides | Acetonitrile | NO₂BF₄ | - | google.com |

| Haloadamantanes | Acetonitrile | Glacial Acetic Acid, H₂SO₄ | - | google.com |

Note: '-' indicates that a specific yield was not provided in the cited source.

More direct approaches involve the functionalization of adamantane itself. One such method is the reaction of adamantane with acetonitrile in liquid bromine, which, after hydrolysis, forms this compound. google.com This reaction is significantly faster in the presence of bromine. google.com Another direct route involves reacting adamantane with acetonitrile in a mixture of sulfuric and nitric acid in the presence of dichloromethane, which can yield the product in 86% yield. google.com Furthermore, a patented method describes the reaction of adamantane with acetonitrile in bromotrichloromethane (B165885) in the presence of water and a molybdenum hexacarbonyl catalyst at 130-140°C. google.com

Ritter-Type Reactions in this compound Synthesis

Advanced and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, which advocate for the reduction of hazardous substances and increased efficiency, newer methods for the synthesis of this compound are being explored. sphinxsai.comcatalysis.blog These approaches aim to be more environmentally friendly and sustainable.

One notable advanced method is the use of microwave radiation to facilitate the Ritter-type reaction. The synthesis of N-(1-adamantyl)acetamide from adamantane, nitric acid, and acetonitrile under microwave irradiation (40 °C, 50 W) for 3 hours has been reported. thaiscience.info This method offers the advantages of reduced reaction times and potentially lower energy consumption. thaiscience.info

Electrochemical methods also present a green alternative. The electrochemical difunctionalization of adamantane in acetonitrile has been shown to produce this compound with a reported yield of 74%. google.com This approach avoids the need for harsh chemical oxidants. google.comrsc.org

The use of manganese compounds and complexes as catalysts for the Ritter reaction in an aqueous environment, as mentioned earlier, also aligns with green chemistry principles by avoiding the use of strong, corrosive acids. researchgate.netresearchgate.net Another green approach involves a one-pot synthesis method that reduces the generation of waste acid by continuously utilizing a sulfuric acid system. google.com

Table 2: Advanced and Green Synthetic Approaches for this compound

| Method | Starting Material | Reagents/Conditions | Yield (%) | Advantages | Reference |

|---|---|---|---|---|---|

| Microwave-assisted Synthesis | Adamantane | Nitric acid, Acetonitrile, 40 °C, 50 W, 3 h | - | Rapid heating, reduced reaction time | thaiscience.info |

| Electrochemical Synthesis | Adamantane | Acetonitrile, preparative electrolysis | 74 | Avoids harsh oxidants | google.comrsc.org |

| Catalysis in Aqueous Media | 1-Hydroxyadamantane | Acetonitrile, Mn catalysts, water, 100-130 °C | 75-100 | Avoids strong acids, aqueous medium | researchgate.netresearchgate.net |

| Continuous Sulfuric Acid System | - | - | - | Reduced waste acid generation | google.com |

Note: '-' indicates that a specific yield was not provided in the cited source.

Catalytic Oxidation Methods for Adamantane to this compound

Direct catalytic oxidation of adamantane's C-H bonds presents an efficient route to its derivatives. Research has explored various catalytic systems to functionalize the adamantane core selectively.

One notable method involves the use of hypervalent iodine(V) catalysts. The catalytic oxidation of adamantane in the presence of such a catalyst was found to yield this compound, proceeding through a carbocation intermediate. nsf.gov

Transition metal complexes have also been investigated for adamantane oxidation. A system using a copper(II) complex (CuII(Me6tren)(CH3CN)2) with benzaldehyde (B42025) under an oxygen atmosphere efficiently oxidizes adamantane primarily to its corresponding alcohols and a small amount of ketone. rsc.org This reaction demonstrates high regioselectivity for the tertiary C-H bonds over the secondary ones (3°/2° ratio of 12), highlighting the catalyst's ability to selectively target the most reactive positions on the adamantane scaffold. rsc.org

Another catalytic approach uses a complex of dimethylglyoxime (B607122) and copper dichloride to oxidize adamantane with a hydrogen peroxide solution in an acetonitrile-water mixture. mdpi.com The extent of adamantane conversion and the depth of oxidation depend significantly on the ratio of the components in the solvent system and the method of introducing the oxidizing agent. mdpi.com While these methods may produce a mixture of oxygenated products, they underscore the potential of catalytic C-H activation for creating functionalized adamantanes.

Electrochemical Synthesis Pathways

Electrochemical methods offer an alternative for synthesizing this compound, often under milder conditions compared to traditional chemical routes. These pathways typically involve the anodic oxidation of an adamantane precursor in an appropriate solvent.

The direct electrolysis of adamantane in acetonitrile (CH3CN) at a platinum anode can produce this compound with a yield of 75%. google.com An even higher yield of 89% can be achieved by starting with 1-bromoadamantane under similar electrochemical conditions. google.com

A patented electrochemical synthesis method emphasizes a constant-current electrolysis process in a single-chamber electrolytic cell. incopat.com This approach is presented as more suitable for industrial-scale production due to lower equipment costs. incopat.com A key advantage is the reduction in required supporting electrolytes, such as perchlorates or tetrafluoroborates, and the avoidance of strong oxidizing agents like concentrated sulfuric acid, which simplifies post-reaction workup and minimizes environmental pollution. incopat.com

To improve the efficiency of electrochemical reactions, a solid trapping agent, such as a cation exchange resin with sulfonic acid groups, can be employed. google.com During the oxidation of adamantane in acetonitrile, the intermediate 1-adamantyl carbonium ion reacts with the solvent to form a nitrilium ion. This positively charged species can be captured by the negatively charged resin, effectively removing it from the solution to prevent further electrolysis or side reactions. google.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

The Ritter reaction, which involves the reaction of a carbocation source with a nitrile, is a cornerstone for the synthesis of N-alkyl amides, including this compound. Optimizing reaction parameters such as solvent, temperature, and catalyst is crucial for maximizing yield and purity. Precursors for the adamantyl cation can include adamantane itself, halo-adamantanes, or adamantanol. google.com

The choice of solvent is critical in the synthesis of this compound. Acetonitrile often serves as both the reactant and the solvent. google.com However, various co-solvents are used to modify reaction conditions and improve outcomes.

Inert organic solvents such as cyclohexane, hexane, and tetrachloromethane have been used in reactions involving adamantane and fuming nitric acid. google.com In other cases, chlorinated solvents like methylene (B1212753) chloride (CH2Cl2) or dichloroethane (DCE) are employed. google.comnsf.gov For instance, the reaction of 1-chloroadamantane with acetonitrile can be carried out in methylene chloride in the presence of sulfuric acid. google.com The solvent can also play a role in catalyst performance; a catalytic system for alcohol oxidation using 2-iodobenzoic acid works well in acetonitrile or dichloroethane. nsf.gov

The composition of the solvent system can directly influence product distribution. In the catalytic oxidation of adamantane with hydrogen peroxide, the ratio of water to acetonitrile in the solution is a key factor determining the conversion rate and the nature of the oxygenated products formed. mdpi.com Theoretical studies also confirm that solvent environments, from non-polar n-heptane to polar water, affect the adamantane structure, which can influence reactivity. iau.ir

| Solvent(s) | Reactants/Catalyst | Observation/Purpose | Reference |

|---|---|---|---|

| Acetonitrile (CH3CN) | Adamantane or 1-Bromoadamantane (Electrolysis) | Serves as both reactant and solvent. | google.com |

| Methylene Chloride (CH2Cl2) | 1-Chloroadamantane, CH3CN, H2SO4 | Used as a reaction medium for the Ritter reaction. | google.com |

| Cyclohexane, Hexane | Adamantane, Fuming Nitric Acid, CH3CN | Used as an inert organic solvent. | google.com |

| Acetonitrile / Water | Adamantane, H2O2, CuCl2/Dimethylglyoxime catalyst | The ratio of solvents affects adamantane conversion and oxidation depth. | mdpi.com |

| Dichloroethane (DCE) | Adamantane, Hypervalent Iodine Catalyst | Effective solvent for catalytic oxidation. | nsf.gov |

Reaction temperature is a significant factor that influences reaction rates and product yields. The synthesis of this compound has been performed across a wide range of temperatures, depending on the specific reactants and catalysts used.

For instance, a modified Ritter reaction to produce an acetamido-adamantane derivative from adamantane-1-carboxylic acid is conducted at a low temperature of 0°C. mdpi.com In contrast, the direct reaction of 1-bromo or 1-chloroadamantane with acetamide requires high temperatures of 170-220°C. google.com The synthesis from 1-adamantanol and acetamide in trifluoroacetic acid proceeds at 90-100°C, yielding 63-94% of the product. google.com A molybdenum-catalyzed reaction between adamantane, acetonitrile, and bromotrichloromethane is carried out at 130-140°C. google.com The classic Ritter reaction using 1-chloroadamantane and sulfuric acid in acetonitrile can be stirred for extended periods at 25°C or for shorter times at 50-55°C. google.com

| Precursor | Reagents | Temperature | Yield | Reference |

|---|---|---|---|---|

| 1-Adamantanol | CH3CN, CF3COOH | Not specified | 85% | google.com |

| 1-Adamantanol | CH3CONH2, CF3COOH | 90-100°C | 63-94% | google.com |

| 1-Bromoadamantane | CH3CN (Electrolysis) | Not specified | 89% | google.com |

| 1-Bromoadamantane | CH3CN (with H2SO4) | Heating | 90% | google.comlookchem.com |

| Adamantane | CH3CN, Mo(CO)6, CBrCl3 | 130-140°C | Not specified | google.com |

| 1-Chloroadamantane | CH3CONH2 | 170-220°C | Not specified | google.com |

| Adamantane-1-carboxylic acid | HNO3, H2SO4, CH3CN | 0°C | 88.1% (of derivative) | mdpi.com |

The efficiency and selectivity of this compound synthesis are heavily dependent on the catalyst system. The most common approach, the Ritter reaction, relies on strong acids to generate the necessary adamantyl carbocation.

Strong protic acids such as sulfuric acid (H2SO4) and trifluoroacetic acid (CF3COOH) are frequently used. google.comlookchem.comacs.org A mixture of sulfuric and nitric acids has also been employed to react adamantane with acetonitrile, yielding 86% of the product. google.com The use of nitronium tetrafluoroborate (NO2BF4) has been described for the reaction of adamantyl halides with acetonitrile. google.com

Transition metal catalysts provide alternative pathways. Molybdenum hexacarbonyl (Mo(CO)6) catalyzes the reaction of adamantane with acetonitrile in the presence of bromotrichloromethane. google.com Copper complexes have shown high regioselectivity in the catalytic C-H oxidation of adamantane, which is a related transformation. rsc.org Furthermore, rhodium acetate (B1210297) has been noted as a typical catalyst for insertion reactions involving adamantane substrates. cuni.cz The inertness, rigidity, and steric bulk of the adamantane moiety itself have made it a desirable scaffold in the design of new catalysts for various organic reactions. uq.edu.au

| Catalyst/Reagent System | Precursor | Key Features | Yield | Reference |

|---|---|---|---|---|

| H2SO4 / HNO3 | Adamantane | Classic strong acid catalysis (Ritter-type). | 86% | google.com |

| H2SO4 | 1-Bromoadamantane | Standard Ritter reaction conditions. | 90% | google.comlookchem.com |

| CF3COOH | 1-Adamantanol | Acid catalyst for Ritter reaction with alcohol precursor. | 85% | google.com |

| NO2BF4 | Adamantyl halides | Mild and selective Ritter-type reaction. | Not specified | google.com |

| Mo(CO)6 | Adamantane | Transition metal-catalyzed amidation. | Not specified | google.com |

| Hypervalent Iodine (V) | Adamantane | Direct catalytic oxidation via carbocation intermediate. | Not specified | nsf.gov |

| Pt anode (Electrolysis) | Adamantane / 1-Bromoadamantane | Electrochemical synthesis. | 75% / 89% | google.com |

Structure Activity Relationship Sar Studies of 1 Acetamidoadamantane and Its Analogs

Conformational Analysis of the Adamantane (B196018) Skeleton in N-Acetylated Derivatives

The adamantane moiety is characterized by its high degree of rigidity, a feature that is largely retained upon N-acetylation at a bridgehead position. nih.gov This conformational pre-organization is advantageous in drug design as it reduces the entropic penalty upon binding to a biological target. nih.gov X-ray crystallography studies of 1-acetamidoadamantane and its derivatives have provided precise data on the compound's solid-state conformation.

The adamantane cage itself is a virtually stress-free, symmetrical structure with carbon-carbon bond lengths of approximately 1.54 Å, nearly identical to those in diamond. wikipedia.org The introduction of the acetamido group at the C1 position does not significantly distort this cage-like framework. researchgate.netresearchgate.net However, the acetamido group itself exhibits specific conformational preferences. Crystallographic analyses have revealed that the non-hydrogen atoms of the acetamido group (N, C=O, and the methyl carbon) are essentially planar. iucr.orgresearchgate.net

In the solid state, the position of the acetamido group relative to the adamantane framework can be stabilized by intramolecular C–H···O hydrogen bonds. researchgate.net This interaction helps to fix the orientation of the substituent. In the protonated form, [1-(1-Adamantylamino)ethylidene]oxonium methanesulfonate, the planarity of the acetamido group is maintained, with a maximum deviation of 0.0085 (12) Å for the nitrogen atom. iucr.orgresearchgate.net Compared to the neutral this compound, the protonated form shows a slight elongation of the C=O bond and a shortening of the C–N bond, indicating delocalization of the positive charge. iucr.org

Table 1: Selected Bond Lengths and Angles for this compound and its Protonated Form

| Feature | This compound researchgate.netnih.gov | [1-(1-Adamantylamino)ethylidene]oxonium Cation iucr.org |

| C=O Bond Length | ~1.23 Å | 1.249 (2) Å |

| C-N Bond Length | ~1.34 Å | 1.292 (2) Å |

| Planarity of Acetamido Group | Essentially planar | Essentially planar |

Data compiled from published crystallographic studies.

This inherent rigidity and the well-defined conformation of the acetamido substituent make this compound a predictable scaffold for designing molecules that can fit into specific binding pockets with high affinity.

Influence of Acetamido Group on Molecular Interactions

The acetamido group at the C1 position of the adamantane cage significantly influences the molecule's interaction profile, providing both hydrogen bonding capabilities and steric bulk. This group, combined with the lipophilic adamantane core, creates a molecule with dual characteristics that can be exploited in drug design.

The adamantane cage itself is highly lipophilic and primarily engages in van der Waals and hydrophobic interactions. nih.gov This "lipophilic bullet" can effectively penetrate into hydrophobic pockets of enzymes or receptors, often enhancing the binding affinity and improving pharmacokinetic properties like cell membrane permeability. nih.govnih.gov Docking studies have shown that the adamantane scaffold can fit snugly into binding pockets, participating in non-polar interactions that stabilize the ligand-receptor complex. mdpi.com

The acetamido group introduces polarity and the capacity for specific, directional interactions. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. researchgate.net X-ray crystal structures of N-(adamantan-1-yl)amides consistently show the formation of intermolecular N–H···O hydrogen bonds, which often lead to the creation of supramolecular structures like chains or sheets in the solid state. researchgate.netresearchgate.net The carbonyl oxygen can also accept hydrogen bonds from other groups, including C-H donors, forming bifurcated hydrogen bonds. researchgate.net

In a study of a complex with uranyl nitrate, N-(1-adamantyl)acetamide was shown to coordinate to the metal center through the oxygen atom of the amide function, demonstrating its capacity as a ligand. epa.gov Furthermore, the acetamido group can influence the pKa of nearby functional groups through intramolecular hydrogen bonding, as seen in a derivative where an ortho-acetamido group lowered the pKa of a neighboring hydroxyl group. nih.gov

The combination of the bulky, hydrophobic adamantane cage and the hydrogen-bonding acetamido group allows for a bimodal interaction with biological targets, simultaneously occupying a lipophilic cavity while forming specific hydrogen bonds at the periphery.

Rational Design Principles for Modulating Biological Activity through Structural Modifications

The rational design of analogs based on the this compound scaffold involves a systematic modification of its constituent parts to optimize interactions with a biological target and enhance a desired activity. The core principles revolve around leveraging the unique properties of the adamantane cage and the acetamido group.

One key principle is using the rigid adamantane framework as a scaffold to orient pharmacophores in a specific three-dimensional arrangement with minimal conformational flexibility. scispace.com This strategy is favorable for high-affinity enzyme-inhibitor interactions. By attaching various functional groups to the adamantane core, their spatial relationship is fixed, allowing for a more precise probing of the target's binding site.

Modifications often focus on several key areas:

Substitution on the Adamantane Cage: Introducing substituents on the adamantane skeleton itself can modulate lipophilicity, steric bulk, and introduce new interaction points. For example, in a series of 4-aminoquinoline (B48711) hybrids designed as acetylcholinesterase (AChE) inhibitors, introducing a hydroxyl, bromine, or acetamide (B32628) group onto the adamantane moiety increased inhibitory potency compared to unsubstituted or less polar analogs. shd-pub.org.rs

Modification of the Acetamido Group: The N-acetyl group can be replaced by other acyl groups or different linkers to fine-tune interactions. In a study of urease inhibitors, extending the alkyl chain of the N-acyl group on the adamantane core led to a significant increase in potency, with an N-(adamantan-1-ylcarbamothioyl)octanamide showing excellent activity. mdpi.com This suggests that the extended chain occupies an additional hydrophobic pocket in the enzyme.

Bioisosteric Replacement: The adamantane cage can be used as a bioisostere for other groups, such as a phenyl ring, to escape the "flatland" of aromatic compounds in drug discovery and introduce three-dimensionality. publish.csiro.au In one study, adamantyl analogs of paracetamol were synthesized by replacing the phenyl ring with an adamantane ring, resulting in compounds with potent analgesic properties acting through a different mechanism (TRPA1 channel antagonism) than the parent drug. semanticscholar.orgresearchgate.net

Table 2: Examples of Rational Modifications of the this compound Scaffold and their Biological Effects

| Lead Compound/Scaffold | Modification | Rationale | Resulting Biological Activity | Reference(s) |

| 4-Aminoquinoline-Adamantane Hybrid | Introduction of an acetamide group on the adamantane moiety | Increase polarity and enable additional interactions with the protein chain | Increased inhibitory potency against acetylcholinesterase (AChE) | shd-pub.org.rspublish.csiro.au |

| Amantadine-Thiourea Conjugate | Extension of the N-acyl chain (e.g., to octanamide) | Occupy additional hydrophobic regions in the enzyme active site | Excellent urease inhibition (IC₅₀ = 0.0085 µM) | mdpi.com |

| Paracetamol | Replacement of the phenyl ring with a 1,4-substituted adamantane cage | Introduce three-dimensionality and alter the mechanism of action | Potent analgesic activity via TRPA1 channel antagonism, avoiding COX inhibition | semanticscholar.orgresearchgate.net |

| AHPN (Apoptosis Inducer) | Introduction of a 3-acetamidopropyloxy group ortho to the diaryl bond | Modulate the orientation of the adamantyl group relative to the rest of the molecule | Antagonized apoptosis while preserving cell-cycle arrest effects | acs.org |

Pharmacological Research of 1 Acetamidoadamantane and Derived Compounds

Role as a Precursor in Antiviral Agent Development

The adamantane (B196018) core is a well-established pharmacophore in the design of antiviral drugs. 1-Acetamidoadamantane is a crucial precursor in the synthesis of some of the earliest and most well-known adamantane-based antiviral agents.

This compound is a pivotal intermediate in the synthesis of amantadine (B194251) (1-aminoadamantane), a compound with recognized antiviral and anti-Parkinsonian activities. The synthesis typically begins with adamantane or a derivative like 1-bromoadamantane (B121549). In a common pathway, 1-bromoadamantane undergoes a Ritter-type reaction with acetonitrile (B52724) in the presence of a strong acid, such as sulfuric acid, to yield N-(1-adamantyl)acetamide (this compound). nih.gov

The final step to produce amantadine is the hydrolysis of the acetamido group of this compound. This deacetylation can be achieved under either acidic or alkaline conditions. Acid hydrolysis is often carried out by heating this compound with hydrochloric acid. google.com Alternatively, alkaline hydrolysis involves treating the intermediate with a strong base like sodium hydroxide (B78521), often in a high-boiling solvent such as diethylene glycol, at elevated temperatures. nih.gov The resulting product, 1-aminoadamantane, is then typically converted to its hydrochloride salt, amantadine hydrochloride, for pharmaceutical use. nih.govijpsr.com

Reaction Scheme: Synthesis of Amantadine from 1-Bromoadamantane

| Step | Reactant(s) | Reagents | Product |

|---|---|---|---|

| 1 | 1-Bromoadamantane | Acetonitrile, Sulfuric Acid | This compound |

| 2 | This compound | Hydrochloric Acid or Sodium Hydroxide/Diethylene Glycol | Amantadine |

The primary and most well-elucidated antiviral mechanism of adamantane derivatives like amantadine and its close relative, rimantadine (B1662185), is the inhibition of the M2 proton channel of the influenza A virus. lookchem.comscispace.comfrontiersin.org The M2 protein is a homotetrameric transmembrane protein that forms a pH-gated proton channel. frontiersin.org This channel is crucial for the early stages of viral replication. After the virus enters the host cell via an endosome, the M2 channel allows protons to flow from the endosome into the virion. This acidification of the viral interior facilitates the dissociation of the viral ribonucleoprotein (RNP) complex from the matrix protein M1, a process known as uncoating. By blocking this channel, adamantane derivatives prevent the uncoating of the virus and the release of its genetic material into the cytoplasm, thereby halting replication. scispace.comnih.gov

Beyond the M2 channel of influenza A, research has suggested other potential antiviral mechanisms for adamantane derivatives against different viruses. For some coronaviruses, such as SARS-CoV-1, molecular docking studies have proposed that amantadine may block the viral E protein channel, which could impair viral propagation. nih.gov Another proposed mechanism involves the inhibition of viral entry by increasing the pH of endosomes, which in turn inhibits the action of host cell proteases like Cathepsin L that are necessary for viral fusion with the endosomal membrane. nih.gov

The therapeutic applications of adamantane derivatives primarily revolve around the treatment and prophylaxis of influenza A infections. ijpsr.com Amantadine was one of the first orally available antiviral drugs approved for this purpose. nih.gov However, the emergence of widespread resistance, particularly due to the S31N mutation in the M2 protein, has significantly limited the clinical utility of amantadine and rimantadine against circulating influenza A strains. frontiersin.orgplos.org

Despite the issue of resistance, research into novel adamantane derivatives continues. Scientists have synthesized new analogs with activity against rimantadine-resistant strains of influenza A. rsc.org Beyond influenza, adamantane derivatives have been investigated for activity against a range of other viruses. For instance, tromantadine (B1663197) has been developed for the topical treatment of herpes simplex virus (HSV) infections. mdpi.com There has also been research into the activity of adamantane compounds against other viruses such as hepatitis C and HIV, although their clinical application for these infections is less established. scispace.comrsc.org

Table of Adamantane Derivatives and their Antiviral Targets

| Compound | Primary Viral Target(s) |

|---|---|

| Amantadine | Influenza A virus (M2 protein) |

| Rimantadine | Influenza A virus (M2 protein) |

| Tromantadine | Herpes Simplex Virus (HSV) |

| Various Analogs | Influenza A (including resistant strains), Coronaviruses, Hepatitis C, HIV |

Neuropharmacological Investigations of this compound Analogs

The lipophilic and rigid nature of the adamantane cage makes it a valuable scaffold for designing drugs that can cross the blood-brain barrier and interact with targets in the central nervous system (CNS). This has led to significant research into the neuropharmacological properties of adamantane derivatives.

One of the most notable neuropharmacological applications of an adamantane derivative is memantine (B1676192), which is used in the treatment of Alzheimer's disease. Memantine acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate (B1630785) receptor. nih.gov Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation is implicated in the neuronal damage seen in Alzheimer's disease. By blocking NMDA receptors, memantine helps to prevent the excessive influx of calcium into neurons that leads to excitotoxicity, without interfering with the normal physiological activity of the receptor. nih.gov

Amantadine, in addition to its antiviral properties, is used to treat Parkinson's disease. Its mechanism in this context is more complex and is thought to involve the potentiation of dopaminergic neurotransmission. lookchem.com It appears to increase the release of dopamine (B1211576) from neurons and inhibit its reuptake. lookchem.com Furthermore, amantadine exhibits some anticholinergic and serotonergic activity, which may also contribute to its therapeutic effects in movement disorders. nih.gov

Recent research has also explored novel adamantane conjugates for their effects on other neurotransmitter systems. For example, myrtenal-adamantane conjugates have been shown to alter noradrenaline and serotonin (B10506) levels in the hippocampus in animal models of dementia. nih.govnih.gov

The proven clinical efficacy of memantine in Alzheimer's disease and amantadine in Parkinson's disease has spurred further research into adamantane-based compounds for a range of neurodegenerative disorders. rsc.orgnih.gov The core principle is to use the adamantane moiety as a lipophilic carrier to deliver pharmacologically active groups to CNS targets.

In the context of Alzheimer's disease, research has focused on developing novel adamantane derivatives that may offer neuroprotection through various mechanisms. Studies on myrtenal-adamantane conjugates, for instance, have demonstrated neuroprotective properties in a rat model of dementia, suggesting potential for the development of new treatments for Alzheimer's. nih.govnih.gov These compounds were found to restore memory and exhibit significant acetylcholinesterase (AChE) inhibitory activity, a key target in Alzheimer's therapy. nih.gov

For Parkinson's disease, amantadine is used to manage motor symptoms and levodopa-induced dyskinesia. nih.gov The search for new treatments for Parkinson's and other movement disorders continues to be an active area of research, with some studies exploring novel adamantane-containing compounds. biomedcentral.com The development of new adamantane analogs aims to improve upon the efficacy and side-effect profiles of existing drugs and to explore new therapeutic avenues for these debilitating conditions.

Summary of Neuropharmacological Effects of Adamantane Analogs

| Compound/Analog | Primary Neurotransmitter System(s) Modulated | Potential Therapeutic Area |

|---|---|---|

| Memantine | Glutamatergic (NMDA receptor antagonist) | Alzheimer's Disease |

| Amantadine | Dopaminergic, Glutamatergic, Cholinergic, Serotonergic | Parkinson's Disease |

| Myrtenal-adamantane conjugates | Cholinergic (AChE inhibition), Noradrenergic, Serotonergic | Alzheimer's Disease |

Receptor Binding Studies (e.g., NMDA Receptor Antagonism)

The adamantane scaffold, a key feature of this compound, has been a focal point in the study of N-methyl-D-aspartate (NMDA) receptor antagonists. This compound itself is recognized as a major metabolite of Amantadine. medchemexpress.commedchemexpress.eu Amantadine and its derivatives demonstrate inhibitory effects on NMDA receptors, which are ion channels crucial for normal neuronal function. medchemexpress.comrsc.org Overactivation of these channels can lead to excitotoxicity and subsequent neuronal cell death, a process implicated in various neurodegenerative disorders. rsc.org

Research into adamantane amine derivatives has sought to develop compounds that can act as dual inhibitors of both NMDA receptors and voltage-gated calcium channels (VGCCs) for enhanced neuroprotection. rsc.org While this compound is considered a weak, non-competitive antagonist of NMDA receptors, its parent compound, Amantadine, exhibits a distinct mechanism. Amantadine inhibits the current flow through NMDA receptor channels by accelerating the channel's closure during the block, thereby stabilizing the closed states of the channel. chemsrc.com

A study on adamantane amine derivatives, which are structurally related to this compound, revealed significant inhibitory activity against NMDA receptor channels. By conjugating benzyl (B1604629) and phenylethyl moieties with various functional groups to the amantadine structure, researchers synthesized compounds with dual inhibitory action. rsc.org The results for selected compounds are detailed below. rsc.org

| Compound | Structure | % Inhibition of NMDA Receptor Channel (at 100 µM) |

| 1 | N-benzyl-adamantan-1-amine | 89.5% |

| 2 | N-(4-nitrobenzyl)-adamantan-1-amine | 80.4% |

| 5 | N-phenethyl-adamantan-1-amine | 66.7% |

| 10 | N-(4-methoxyphenethyl)-adamantan-1-amine | 78.4% |

This table presents data on the inhibitory activity of synthesized adamantane amine derivatives against the NMDA receptor channel, as reported in a study on dual-channel inhibitors for neuroprotection. rsc.org

Exploratory Research in Other Therapeutic Areas

The unique cage-like structure of the adamantane group in this compound has prompted its investigation and the development of its derivatives in diverse therapeutic fields beyond neurology.

The adamantane moiety has been incorporated into various molecular frameworks to explore potential anticancer activities. nih.gov Researchers have synthesized dihydropyrimidine (B8664642) (DHPM) derivatives containing an adamantane group and evaluated their cytotoxic effects against human non-small cell lung cancer (NSCLC) A-549 cells. nih.gov This research was driven by the need for new cancer treatments to overcome issues like medication resistance. nih.gov

The synthesis involved a multi-component Biginelli reaction, and the resulting adamantane-containing DHPMs were tested for their ability to inhibit cancer cell growth. nih.gov Several of these derivatives demonstrated significant dose-dependent cytotoxicity. nih.gov The most potent compounds induced apoptosis, or programmed cell death, in the cancer cells. nih.gov

Below are the findings for the most active adamantane-containing dihydropyrimidine derivatives against the A-549 cancer cell line. nih.gov

| Compound ID | Substitution on Phenyl Ring | IC₅₀ (µg/mL) | Percentage of Apoptotic Cells |

| IIb | 4-Chloro | 1.03 | 43.33% |

| IIj | 4-Hydroxy-3-methoxy | 8.36 | 32.73% |

| IId | 4-Nitro | 10.38 | 28.35% |

| IIg | 3-Bromo | 16.04 | 21.35% |

This table summarizes the in vitro cytotoxic activity (IC₅₀ values) and the induced apoptosis rates for the most effective adamantane-containing dihydropyrimidine derivatives tested on the A-549 lung cancer cell line. nih.gov

Derivatives of this compound have emerged as potent and selective inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov This enzyme is responsible for converting inactive cortisone (B1669442) to active cortisol, a glucocorticoid that plays a role in metabolic processes. mdpi.comsemanticscholar.org The inhibition of 11β-HSD1 is a therapeutic strategy for managing metabolic disorders such as insulin (B600854) resistance and obesity. nih.gov

Research has led to the discovery of adamantyl carboxamide and acetamide (B32628) derivatives that selectively inhibit human 11β-HSD1. nih.gov Optimization of an initial lead compound resulted in inhibitors with IC₅₀ values in the nanomolar range, demonstrating high potency. nih.gov These compounds also showed high selectivity for 11β-HSD1 over other related enzymes like 11β-HSD2 and 17β-HSD1, which is crucial for avoiding certain side effects. nih.govsemanticscholar.org

In silico molecular docking studies have been employed to predict the binding affinity of adamantane-linked 1,2,4-triazole (B32235) derivatives to the 11β-HSD1 active site. mdpi.com These computational studies showed that the adamantane derivatives have comparable binding affinity scores to known inhibitors, interacting with key amino acid residues like Ser170 and Tyr183. mdpi.com

The table below highlights the inhibitory activity of selected adamantyl acetamide derivatives against human 11β-HSD1. nih.gov

| Compound | Structure | Human 11β-HSD1 IC₅₀ (nM) |

| 3 | N-((3R,5S,7S)-adamantan-1-yl)-2-(4-(2-hydroxypropan-2-yl)phenoxy)acetamide | 1300 |

| 14 | N-((3R,5S,7S)-adamantan-1-yl)-2-(4-(1-hydroxycyclobutyl)phenoxy)acetamide | 110 |

| 15 | N-((3R,5S,7S)-adamantan-1-yl)-2-(4-(1-hydroxycyclopentyl)phenoxy)acetamide | 100 |

This table shows the in vitro inhibitory concentrations (IC₅₀) of specific adamantyl acetamide derivatives against human 11β-HSD1 expressed in HEK-293 cells. nih.gov

Applications in Materials Science and Polymer Chemistry

Integration of Adamantane (B196018) Units into Polymeric Structures

The incorporation of adamantane units into polymeric structures is a key strategy for developing high-performance materials. pensoft.net These rigid, three-dimensional moieties can be integrated either as pendant groups attached to the polymer backbone or as integral parts of the main chain itself. usm.eduresearchgate.net

When used as pendant groups, adamantane derivatives are often introduced through the polymerization of monomers bearing an adamantyl group, such as 1-adamantyl methacrylate (B99206). researchgate.netresearchgate.net The bulky nature of the adamantane cage inhibits dense chain packing, which can decrease crystallinity and improve the solubility of otherwise intractable polymers. psu.edu This steric hindrance also restricts the movement of polymer chains, leading to a significant increase in the glass transition temperature (Tg). psu.eduresearchgate.net Polymerization techniques used to create these structures include conventional free radical polymerization, living anionic polymerization, and controlled radical polymerization. tandfonline.com Living anionic polymerization, in particular, can produce adamantyl-substituted polymers with predictable molecular weights and narrow molecular weight distributions. researchgate.net

Adamantane units can also be built into the polymer main chain, for example, by using adamantane-containing diamines or diols in polycondensation reactions to form polyimides, polyaramids, or polyesters. usm.eduacs.orgrsc.org For instance, semi-alicyclic polyimides have been synthesized by reacting adamantane-containing diamines with commercial dianhydrides. rsc.org The resulting polymers form a "star" or network architecture where the adamantane cage acts as a rigid, three-dimensional junction. usm.eduacs.org This approach has been used to create materials with exceptionally high thermal stability. researchgate.net

Design of Specialized Polymers and Coatings with Enhanced Properties

The integration of the adamantane structure from precursors like 1-acetamidoadamantane allows for the design of specialized polymers and coatings with tailored properties suitable for advanced applications. chemimpex.com These enhancements span thermal, mechanical, optical, and dielectric characteristics.

Thermal Stability: Adamantane-containing polymers exhibit a marked increase in thermal stability. rsc.org The rigid, strain-free cage structure contributes to higher glass transition temperatures (Tg) and thermal decomposition temperatures compared to their linear, non-adamantane analogues. usm.eduresearchgate.net For example, polyimides derived from adamantane-containing diamines show high Tg values in the range of 285–440 °C. rsc.org Similarly, poly(1-adamantyl methacrylate) has a significantly higher Tg than poly(methyl methacrylate) (PMMA). researchgate.net

Mechanical and Optical Properties: The bulkiness of the adamantane unit enhances the stiffness of polymer chains. researchgate.net This results in materials with improved mechanical properties. researchgate.net Furthermore, many adamantane-based polymers are optically transparent, with high transparency in the UV-visible region, making them suitable for optical and optoelectronic applications. researchgate.netrsc.org Methacrylate polymers containing adamantane, for instance, have refractive indexes between 1.51 and 1.52, which is higher than that of PMMA. researchgate.net

Dielectric Properties and Hydrophobicity: The non-polar, hydrocarbon nature of adamantane contributes to lower dielectric constants and reduced water absorption in polymers. tandfonline.comresearchgate.net The introduction of adamantane into a polyurethane acrylate (B77674) (PUA) matrix has been shown to effectively decrease the dielectric constant, making the material suitable for applications in high-frequency electronics like 5G devices. ntu.edu.twbohrium.com The bulky structure increases the free volume within the polymer, which helps lower the dielectric constant. ntu.edu.tw The hydrophobicity imparted by the adamantane moiety is also a desirable feature for creating protective coatings. tandfonline.com The first adamantane-based polymers were developed for use as coatings for touch screens. pensoft.net

The following table summarizes the enhanced properties of various adamantane-containing polymers compared to a conventional polymer, Polymethyl methacrylate (PMMA).

| Property | Polymethyl Methacrylate (PMMA) | Adamantane-Containing Methacrylate Polymer researchgate.net | Adamantane-Containing Polyimide rsc.org | Adamantane-Modified Polyurethane Acrylate (PUA) ntu.edu.twbohrium.com |

| Glass Transition Temp. (Tg) | ~105 °C | 253 °C | 285 - 440 °C | 237 °C |

| 10% Weight Loss Temp. (Td10) | ~350 °C | >400 °C | >450 °C | - |

| Refractive Index | ~1.49 | 1.51 - 1.52 | - | - |

| Dielectric Constant (at 10 GHz) | ~2.6 | Lower than PMMA | - | 2.26 |

| Water Absorption | ~0.3% | Lower than PMMA | - | - |

| Optical Transparency (at 400 nm) | High | >95% | >80% | - |

Development of Nanocomposites Incorporating this compound

The unique properties of this compound and related derivatives make them valuable components in the development of advanced nanocomposites. chemimpex.com These materials combine the benefits of the adamantane structure with the functionalities of nanoparticles or other nanoscale materials.

One approach involves using adamantane-based polymers as the matrix for nanocomposites. For example, a photocurable resin based on an adamantane-containing polyurethane acrylate (PUA) was developed as a low-dielectric-constant material. ntu.edu.twbohrium.com The properties of this resin were further enhanced by creating a nanocomposite through the addition of a small amount of boron nitride (BN) powder. The inclusion of just 1 wt% BN powder significantly reduced the dielectric loss tangent of the material, making it even more suitable for high-frequency electronics. ntu.edu.twbohrium.com

Another significant area is the use of adamantane derivatives in supramolecular chemistry to build nanocomposites through non-covalent interactions. The adamantane group has a strong affinity for the cavity of cyclodextrin (B1172386) molecules, forming a very stable host-guest complex. pensoft.net This interaction can be exploited to create self-assembling systems. For instance, this compound has been studied for its complexation with β-cyclodextrin. scholaris.ca This principle can be applied to functionalize surfaces or to create nanostructured materials where adamantane-modified components are reversibly linked to cyclodextrin-modified substrates or nanoparticles.

Adamantane derivatives are also used as rigid, tetrahedral building blocks for creating porous, crystalline materials like metal-organic frameworks (MOFs). researchgate.net While this compound itself is a mono-functionalized derivative, poly-functionalized adamantanes (e.g., adamantane-1,3,5,7-tetracarboxylic acid) are used as organic linkers to connect metal nodes, forming highly ordered, three-dimensional porous networks. researchgate.net These nanocomposite materials have large surface areas and find applications in catalysis and separations.

Finally, adamantane's lipophilicity has been leveraged in the formation of nanostructured lipid carriers (NLCs), which are nanoparticle-based drug delivery systems. pensoft.netresearchgate.net The adamantane moiety can be incorporated into lipid structures to enhance the stability and loading capacity of these nanocomposites. researchgate.net

The table below provides an example of an adamantane-based nanocomposite system.

| Nanocomposite System | Matrix/Host | Filler/Guest | Key Property Enhancement |

| PUA-BN Nanocomposite ntu.edu.twbohrium.com | Adamantane-Polyurethane Acrylate (ADO-PUA) | Boron Nitride (BN) Powder (1 wt%) | Reduced dielectric loss tangent (Df) from 0.018 to 0.006 |

| Supramolecular Assembly scholaris.ca | β-Cyclodextrin | This compound | Strong, reversible non-covalent binding for surface modification |

| Nanostructured Lipid Carriers researchgate.net | Solid and Liquid Lipids | Amantadine (B194251) (derived from this compound) | High drug loading capacity and stability |

Computational Chemistry and Molecular Modeling of 1 Acetamidoadamantane

Quantum Mechanical and Molecular Dynamics Simulations

Quantum mechanical (QM) and molecular dynamics (MD) simulations are fundamental computational techniques used to explore the energetic landscapes and dynamic behavior of molecules. github.ioua.ac.be QM methods, based on the Schrödinger equation, provide accurate calculations of electronic structure, molecular energies, and properties. core.ac.uk MD simulations, on the other hand, use classical mechanics (Newton's laws of motion) to simulate the movement of atoms and molecules over time, offering a view of how the system evolves and interacts with its environment. github.ioyoutube.com

The adamantane (B196018) cage is a rigid, strain-free scaffold that is of significant interest in computational studies. researchgate.net Quantum mechanical calculations, such as Density Functional Theory (DFT), have been employed to study the stability of related adamantane structures, noting that the cage structure effectively stabilizes charge through delocalization. researchgate.net Molecular dynamics simulations of oligomers containing an adamantane core have shown that these molecules tend to populate compact conformations. researchgate.net These simulations often begin with an equilibration or relaxation process to allow the system to reach a stable, low-energy state before analysis begins. github.io

For 1-acetamidoadamantane specifically, computational studies have been performed to predict its physicochemical properties. One such property is the logarithm of the partition coefficient (log P), which indicates a molecule's hydrophobicity and is crucial in pharmaceutical research.

| Property | Predicted Value | Method | Source |

|---|---|---|---|

| Predicted log P (AlogP) | 2.61 | Computational (AlogP) | core.ac.uk |

In Silico Screening and Drug Design Methodologies

In silico screening involves the use of computational methods to search large libraries of small molecules to identify those that are most likely to bind to a drug target, such as a protein or nucleic acid. nih.govlabo-code.com This approach accelerates the drug discovery process by prioritizing compounds for experimental testing, thereby saving time and resources. longdom.org Key methodologies include molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor, and the prediction of pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). nih.gov

The adamantane scaffold is frequently used in drug design due to its rigid, lipophilic nature, which can enhance binding affinity and improve pharmacokinetic profiles. Computational studies on adamantane-derived compounds have explored their potential as therapeutic agents. For instance, molecular dynamics simulations have been used to understand how spacers between peptides and a central adamantane scaffold provide flexibility that can increase binding affinity to receptors. researchgate.net

Research has been conducted on the binding interactions of this compound itself. A study investigating its complexation with β-cyclodextrin, a common excipient in drug formulations, used experimental techniques to measure the binding affinity. Such experimental data is vital for validating and refining the computational models used in drug design. scholaris.ca

| Experimental Technique | Equilibrium Constant (K) | Source |

|---|---|---|

| Surface Plasmon Resonance (SPR) | 57,000 M-1 | scholaris.ca |

| Microcalorimetry | 65,000 M-1 | scholaris.ca |

Prediction of Chemical Reactivity and Synthetic Pathways

Computational chemistry can predict the reactivity of a molecule by analyzing its electronic structure, identifying potential reaction sites, and modeling reaction mechanisms and transition states. This predictive capability is invaluable for designing efficient and novel synthetic routes.

The chemical reactivity of this compound has been demonstrated experimentally. For example, its reaction with sodium hydroxide (B78521) in ethylene (B1197577) glycol yields 2-(1-adamantylamino)ethanol, whereas the same reaction in diethylene glycol results in the formation of 1-aminoadamantane. rsc.org These experimental outcomes provide a basis for developing and validating computational models that can predict how solvent choice influences reaction pathways.

The synthesis of this compound is well-established, with several methods reported in the literature. A common and high-yielding approach is the Ritter reaction, where adamantanol-1 reacts with acetonitrile (B52724) in the presence of a strong acid. google.com Other methods, such as the electrolysis of adamantane in acetonitrile or the reaction of 1-bromoadamantane (B121549), have also been developed. google.com Computational studies can analyze the thermodynamics and kinetics of these pathways to optimize reaction conditions and yields.

Patent Landscape and Intellectual Property Analysis for 1 Acetamidoadamantane

Analysis of Key Patents in Synthesis and Application

The patent history for 1-Acetamidoadamantane and its derivatives highlights its evolution from a simple chemical intermediate to a versatile building block in modern medicinal chemistry and materials science.

Synthesis Patents:

The foundational patents for this compound are focused on efficient and scalable methods of its production. A notable example is the Russian patent RU2401828C2, which details a method for synthesizing N-(1-adamantyl)acetamide. google.com This patent, and others like it, underscore the compound's primary role as a precursor to 1-aminoadamantane (amantadine), the active ingredient in drugs used for treating viral infections like influenza and neurodegenerative conditions such as Parkinson's disease. google.com The core value proposition in these patents often lies in the optimization of reaction conditions, use of novel catalysts, and improvement of yield and purity, which are critical for pharmaceutical manufacturing. For instance, various methods have been patented involving the Ritter reaction, where adamantane (B196018) or its derivatives are reacted with a nitrile in the presence of a strong acid.

Application Patents:

While direct patents on this compound itself are less common due to its status as a known compound, its presence is implicitly foundational in numerous patents for adamantane derivatives. The adamantane scaffold, prized for its rigid, lipophilic, and three-dimensional structure, is used to enhance the pharmacological properties of various drugs.

Antiviral Agents: The initial wave of application patents, such as those for amantadine (B194251), established the utility of the adamantane cage in medicine. nih.gov this compound is the direct precursor in many synthesis routes for these antiviral drugs. google.com

Central Nervous System (CNS) Disorders: The unique structure of adamantane derivatives allows them to cross the blood-brain barrier, making them attractive for CNS drug development. nih.govresearchgate.net U.S. Patent US5061703A, for example, describes the use of 1-aminoadamantanes (derived from this compound) in the prevention and treatment of cerebral ischemia, citing their action as NMDA receptor antagonists. google.com This represents a significant expansion from the original anti-Parkinsonian applications.

Enzyme Inhibition: More recent patents and research show the application of adamantane derivatives as inhibitors for a range of enzymes. These include DPP-IV inhibitors like vildagliptin (B1682220) and saxagliptin (B632) for diabetes management, and soluble epoxide hydrolase inhibitors. nih.gov The adamantane moiety serves to anchor the drug in the active site of the enzyme.

Materials Science and Drug Delivery: The application of adamantane derivatives is not limited to pharmaceuticals. Their unique physical properties are being harnessed in materials science. Research indicates their use in creating specialized polymers and coatings with enhanced thermal stability and mechanical properties. chemimpex.com Furthermore, the adamantane structure is being explored as an anchor in drug delivery systems, such as liposomes and dendrimers, to improve targeted delivery and surface recognition. mdpi.com

Table 1: Selected Key Patents Related to this compound and its Derivatives

| Patent Number | Title | Key Focus Area | Relevance of this compound |

|---|---|---|---|

| RU2401828C2 | N-(1-adamantyl)acetamide synthesis method | Synthesis | Directly claims a method for producing this compound. google.com |

| US3310469A | Pharmaceutical compositions and methods utilizing 1-aminoadamantane and its derivatives | Application (Antiviral) | Covers the end-product (Amantadine) for which this compound is a key intermediate. google.com |

| US5015758A | Process for the preparation of 1-adamantane derivatives | Synthesis | Describes a process for adamantylation where 1-acyloxyadamantanes are used, a related synthetic strategy. google.com |

| US5061703A | Adamantane derivatives in the prevention and treatment of cerebral ischemia | Application (CNS) | Demonstrates the expanded use of adamantane derivatives (made from the subject compound) as NMDA receptor antagonists. google.com |

Identification of White Spaces and Future Patenting Opportunities

Analysis of the current patent landscape reveals several "white spaces"—areas with underexplored potential for new intellectual property. While the synthesis of this compound and its use in first-generation antivirals are well-established, significant opportunities lie in the development of novel derivatives and new applications.

Next-Generation Antivirals and Antibacterials: With the rise of drug-resistant viral and bacterial strains, there is a pressing need for new antimicrobial agents. nih.gov Future patents could focus on novel adamantane derivatives that overcome existing resistance mechanisms. This could involve creating derivatives of this compound with different functional groups to target other viral proteins or bacterial processes. The combination of the adamantane scaffold with other pharmacophores, such as isothiourea, has shown promise against resistant microbes. acs.org

Targeted Cancer Therapeutics: The use of adamantane derivatives in oncology is an emerging field. nih.gov Opportunities exist for patenting new compounds that leverage the adamantane cage to improve the specificity and efficacy of anti-cancer drugs, for example, in adamantane-modified retinoids or platinum-based chemotherapy agents. nih.gov A patent application has been filed for the use of adamantane derivatives in preventing new tumor indications. patsnap.com

Advanced Materials and Nanotechnology: The application of this compound as a building block in materials science is still relatively nascent. chemimpex.com There are significant opportunities for patenting novel polymers, nanocomposites, and coatings that incorporate the adamantane structure for enhanced durability, thermal stability, or other specific physical properties.

Drug Delivery and Formulation: The use of adamantane as a molecular anchor is a key area for future patents. mdpi.com Innovations could include new drug-linker-adamantane conjugates for targeted delivery to specific cells or tissues, or novel formulations where the adamantane moiety improves a drug's pharmacokinetic profile.

Metabolic and Inflammatory Diseases: Beyond diabetes, the adamantane scaffold can be applied to inhibit other enzymes involved in metabolic or inflammatory diseases. Patenting novel derivatives of this compound designed as specific inhibitors for targets like hydroxysteroid dehydrogenases or as modulators for receptors involved in inflammation (e.g., P2X7) represents a significant growth area. nih.govresearchgate.net

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Diversification

The generation of diverse libraries of adamantane (B196018) derivatives is crucial for exploring their full potential. While classical methods for functionalizing the adamantane core exist, they often require harsh conditions and offer limited control over regioselectivity. thieme-connect.com Modern research is focused on developing more efficient, selective, and versatile synthetic strategies to create novel analogues, including derivatives of 1-acetamidoadamantane.

Key emerging methodologies include:

Late-Stage C-H Functionalization: This powerful strategy allows for the direct modification of C-H bonds at the bridgehead positions of an already assembled adamantane scaffold. thieme-connect.comepfl.ch This approach is highly valuable as it facilitates the rapid generation of structural analogs from a common intermediate, bypassing the need for de novo synthesis for each new compound. epfl.ch For example, copper-catalyzed processes can introduce a wide array of functional groups (carbon, nitrogen, sulfur, etc.) onto the adamantane core. epfl.ch

Multi-Directional Synthesis: Researchers are developing methods for the controlled, sequential functionalization of adamantane's multiple bridgehead positions. arkat-usa.org Four-directional transformations of adamantanes bearing identical tertiary substituents are well-established, but newer strategies focus on desymmetrization to create scaffolds with different, orthogonally protected functional groups. thieme-connect.comarkat-usa.org These "scaffolds for applications in medicinal and material chemistry" can be conjugated to other molecules using techniques like click chemistry or amide formation, allowing for the construction of complex architectures like dendrimers. thieme-connect.com

Ring Construction and Expansion/Contraction: An alternative to functionalizing the adamantane cage is to build it from simpler precursors. mdpi.com The synthesis of 1,2-disubstituted adamantane derivatives, which are difficult to obtain via direct functionalization, can be achieved through the cyclization of bicyclic precursors like bicyclo[3.3.1]nonanes. mdpi.com This approach provides access to substitution patterns that are otherwise challenging to create. mdpi.com

Table 1: Emerging Synthetic Strategies for Adamantane Diversification

| Methodology | Description | Key Advantages | Representative Application |

|---|---|---|---|

| Late-Stage C-H Functionalization | Direct conversion of strong C-H bonds at bridgehead positions into other functional groups on a pre-existing adamantane scaffold. thieme-connect.comepfl.ch | Enables rapid diversification of complex molecules without de novo synthesis; ideal for creating analogue libraries for structure-activity relationship (SAR) studies. epfl.chnih.gov | Introduction of aryl, alkyl, nitrogen, and sulfur-containing moieties. epfl.ch |

| Multi-Directional Synthesis | Stepwise or simultaneous derivatization of the four equivalent bridgehead positions (C1, C3, C5, C7). arkat-usa.org | Allows for the creation of highly symmetric or asymmetric polyfunctional molecules. thieme-connect.comarkat-usa.org | Synthesis of (3 + 1) scaffolds with orthogonal functionalities (e.g., azides, alkynes, amines) for conjugation. thieme-connect.com |

| Framework Construction | Building the adamantane cage from acyclic or bicyclic precursors instead of functionalizing adamantane itself. mdpi.com | Provides access to challenging substitution patterns, such as 1,2-disubstituted derivatives. mdpi.com | Synthesis of 1,2-disubstituted adamantanes from bicyclo[3.3.1]nonane precursors. mdpi.com |

Advanced Pharmacological Profiling and Target Identification

While early adamantane drugs like Amantadine (B194251) were primarily known as antivirals, the field has significantly expanded. nih.gov The lipophilic and rigid adamantane moiety is now recognized as a valuable pharmacophore for a wide range of biological targets. publish.csiro.aunih.gov Future research is focused on moving beyond established targets and identifying novel therapeutic applications for compounds like this compound.

A critical aspect of this research is the comprehensive profiling of adamantane derivatives against a wide array of biological targets. The unique three-dimensional structure of adamantane allows for the precise positioning of substituents, enabling more effective exploration of drug targets. publish.csiro.au This has led to the development of adamantane-based compounds investigated for activity against central nervous system (CNS) disorders, malaria, and cancer. nih.govmdpi.comresearchgate.net

Emerging areas of pharmacological investigation include:

Central Nervous System (CNS) Targets: Adamantane's ability to cross the blood-brain barrier makes it an attractive scaffold for CNS drugs. nih.gov Beyond the well-studied NMDA receptor antagonism of Memantine (B1676192), researchers are exploring adamantane derivatives as inhibitors of 11-β-hydroxysteroid dehydrogenase (11-β-HSD1) for metabolic diseases and as ligands for P2X7, cannabinoid, and sigma-2 receptors for various neurological conditions. publish.csiro.auresearchgate.net

Enzyme Inhibition: The adamantane cage can serve as an anchor to position functional groups within the active sites of enzymes. Adamantane-based compounds have shown potent inhibitory activity against enzymes like urease and have been investigated as inhibitors of carbonic anhydrase and epidermal growth factor receptors (EGFRs). mdpi.comresearchgate.net

Drug Delivery Systems: The lipophilic nature of the adamantane group allows it to anchor molecules to lipid bilayers or be incorporated into drug delivery systems like liposomes and dendrimers. pensoft.net This property is being exploited to improve the pharmacokinetic and pharmacodynamic profiles of various drugs. pensoft.netacs.org

Table 2: Selected Pharmacological Targets for Adamantane Derivatives

| Drug/Derivative Class | Primary Target(s) | Therapeutic Area |

|---|---|---|

| Amantadine | M2 proton channel (Influenza A), D(2) dopamine (B1211576) receptor, NMDA receptor. drugbank.comdrugbank.com | Antiviral, Parkinson's Disease. drugbank.comdrugbank.com |

| Memantine | NMDA receptor antagonist. nih.gov | Alzheimer's Disease. nih.gov |

| Rimantadine (B1662185) | M2 proton channel (Influenza A). drugbank.com | Antiviral. drugbank.com |

| Adamantane Sulfonamides | 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). researchgate.net | Metabolic Diseases. researchgate.net |

| Adamantyl-Substituted Hydrazine-1-carbothioamides | Urease. mdpi.com | Potential anti-ulcer/antibacterial. mdpi.com |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, and this trend is highly applicable to the development of adamantane-based therapeutics. mednexus.orgnih.govaccscience.com These computational techniques can significantly accelerate the identification of promising drug candidates by analyzing vast datasets and predicting molecular properties. stanford.eduresearchgate.net

Key applications of AI/ML in this field include:

Predicting Bioactivity: ML models, particularly deep neural networks (DNNs), can be trained to predict the biological activity of a small molecule based solely on its chemical structure (e.g., represented as a SMILES string). stanford.edu This allows for the rapid virtual screening of large libraries of virtual or existing adamantane derivatives against various biological targets, prioritizing the most promising candidates for synthesis and experimental testing. scielo.bracs.org

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. mednexus.orgaccscience.com By providing the model with desired parameters (e.g., high affinity for a specific target, drug-like properties), these algorithms can generate novel adamantane-based structures that have a higher probability of being successful drug candidates. mednexus.org